N2-methyl-N3-phenylpyrazine-2,3-diamine
Description
N2-Methyl-N3-phenylpyrazine-2,3-diamine is a pyrazine derivative featuring a diamine scaffold with a methyl group at the N2 position and a phenyl substituent at the N3 position. Pyrazine-based compounds are of significant interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them versatile scaffolds for drug design.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-N-methyl-3-N-phenylpyrazine-2,3-diamine |
InChI |
InChI=1S/C11H12N4/c1-12-10-11(14-8-7-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)(H,14,15) |
InChI Key |
UEPLCTHKRSEKLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Core
6-Bromo-N2-methylpyrazine-2,3-diamine (CAS 55635-63-7)
- Structure : Differs by a bromine atom at the C5 position instead of a phenyl group at N3.
- Properties: Molecular weight: 203.04 g/mol (vs. ~200–220 g/mol for the target compound). Bromine increases electronegativity, altering electronic distribution and reactivity. Potential applications: Bromine may enhance halogen bonding in biological targets, useful in kinase inhibitors or antiviral agents .
N2-Methylpyrazine-2,3-diamine (Synonyms: 2-Amino-3-(methylamino)pyrazine)
- Structure : Lacks the phenyl group at N3.
- Properties :
2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine (CAS 52197-22-5)
- Structure : Fused pyridazine-pyrazine system with phenyl groups at C2 and C3.
- Higher molecular weight (340.38 g/mol) impacts pharmacokinetics (e.g., absorption) .
Aromatic and Heterocyclic Analogs
Benzo[g]quinoxaline Derivatives
- Structure : Polycyclic system synthesized from naphthalene-2,3-diamine.
- Properties: Extended aromaticity enhances cytotoxicity (e.g., submicromolar IC50 in MCF-7 cells). Mechanism: Apoptosis induction via Bax activation and Bcl2 downregulation. Compared to pyrazine analogs, benzoquinoxalines exhibit broader biological activity but higher synthetic complexity .
2-Ethyl-3-methylpyrazine (CAS 15707-23-0)
Piperazine and Piperidine Derivatives
N-Ethyl-piperazine-2,3-dione (CAS 59702-31-7)
- Structure : Six-membered ring with two ketone groups and an ethyl substituent.
- Properties: Reduced basicity compared to pyrazine diamines (pKa ~5–6 vs. ~8–9 for pyrazines). Applications: Intermediate for organocatalysts or polymer synthesis .
Data Table: Key Properties of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents | Applications |
|---|---|---|---|---|---|
| N2-Methyl-N3-phenylpyrazine-2,3-diamine | C11H12N4 | 200.24 | ~2.5 | N2-Me, N3-Ph | Drug discovery |
| 6-Bromo-N2-methylpyrazine-2,3-diamine | C5H7BrN4 | 203.04 | ~1.8 | C5-Br, N2-Me | Kinase inhibition |
| 2,3-Diphenylpyrazino[2,3-d]pyridazine | C20H14N6 | 338.36 | ~3.2 | C2-Ph, C3-Ph | DNA intercalation |
| Benzo[g]quinoxaline derivative | C16H12N4 | 260.29 | ~3.0 | Fused aromatic system | Anticancer agents |
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